molecular formula C10H12N2O2 B14837603 2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde

2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde

Cat. No.: B14837603
M. Wt: 192.21 g/mol
InChI Key: BZQZYWPVIRPYLR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is an organic compound that features a nicotinaldehyde core with an aminomethyl group at the 2-position and a cyclopropoxy group at the 4-position

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: 2-(Aminomethyl)-4-cyclopropoxynicotinic acid.

    Reduction: 2-(Aminomethyl)-4-cyclopropoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-5-9-8(6-13)10(3-4-12-9)14-7-1-2-7/h3-4,6-7H,1-2,5,11H2

InChI Key

BZQZYWPVIRPYLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)CN)C=O

Origin of Product

United States

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